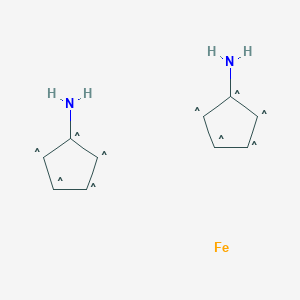

1,1-Diaminoferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Diaminoferrocene is an organoiron compound with the chemical formula Fe(C₅H₄NH₂)₂. It is the simplest diamine derivative of ferrocene, characterized by the presence of amino groups on separate cyclopentadienyl rings. This yellow, air-sensitive solid is soluble in aqueous acid and is known for its reducing properties .

Métodos De Preparación

1,1-Diaminoferrocene can be synthesized through various methods:

Hydrogenation of 1,1’-diazidoferrocene: This method involves the reduction of 1,1’-diazidoferrocene (Fe(C₅H₄N₃)₂) to produce this compound.

Gabriel Synthesis: Starting from 1,1’-dibromoferrocene, the compound is reacted with phthalimide in the presence of copper(I) oxide and 4-picoline as a solvent to yield 1,1’-diphthalimidoferrocene.

Diisocyanate Route: The diisocyanate Fe(C₅H₄NCO)₂, derived from 1,1’-ferrocenedicarboxylic acid, can also be used to prepare this compound.

Análisis De Reacciones Químicas

1,1-Diaminoferrocene undergoes various chemical reactions:

Oxidation and Reduction: The compound is about 600 mV more reducing compared to ferrocene.

Substitution Reactions: It can form Schiff base condensation products with salicylaldehydes, resulting in salen-type ligands.

Coordination Chemistry: This compound can coordinate with metals such as zirconium and aluminum to form complex structures.

Aplicaciones Científicas De Investigación

1,1-Diaminoferrocene has diverse applications in scientific research:

Catalysis: It is incorporated into various diamide and diimine ligands, forming catalysts that exhibit redox switching.

Material Science: The compound is used in the synthesis of planar-chiral homologues, which are relevant for steric shielding and coordination.

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their unique structural and electronic properties.

Mecanismo De Acción

The mechanism of action of 1,1-diaminoferrocene involves its ability to act as a reducing agent and form stable complexes with metals. The amino groups on the cyclopentadienyl rings facilitate coordination with metal centers, leading to the formation of various catalytic and structural compounds .

Comparación Con Compuestos Similares

1,1-Diaminoferrocene can be compared with other ferrocene derivatives:

1,1’-Diazidoferrocene: The precursor to this compound, used in its synthesis.

1,1’-Dibromoferrocene: Another precursor used in the Gabriel synthesis route.

Ferrocene: The parent compound, which is less reducing compared to this compound.

This compound stands out due to its unique reducing properties and its ability to form a wide range of coordination compounds, making it a valuable compound in various fields of research.

Propiedades

Fórmula molecular |

C10H12FeN2 |

|---|---|

Peso molecular |

216.06 g/mol |

InChI |

InChI=1S/2C5H6N.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H,6H2; |

Clave InChI |

QBFREAODYFZIGZ-UHFFFAOYSA-N |

SMILES canónico |

[CH]1[CH][CH][C]([CH]1)N.[CH]1[CH][CH][C]([CH]1)N.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)

![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)